8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
Description
Properties
CAS No. |
2551115-76-3 |
|---|---|
Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C9H15NO3/c1-8(2)12-5-9(6-13-8)3-7(11)10-4-9/h3-6H2,1-2H3,(H,10,11) |
InChI Key |
QFNUIVWDIVPKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(CC(=O)NC2)CO1)C |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: 8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
[1][2][3][4][5][6][7]
Executive Summary & Chemical Identity
8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one (CAS 2551115-76-3 ) is a protected spiro-pyrrolidinone derivative.[1][2][3][4] Structurally, it consists of a 2-pyrrolidinone (gamma-lactam) ring spiro-fused to a 2,2-dimethyl-1,3-dioxane ring.[1][2]
This compound serves as a critical intermediate in the synthesis of Gabapentin bioisosteres , spiro-amino acids , and peptidomimetics . By incorporating the 1,3-dioxane motif, it introduces a masked diol functionality and alters the lipophilicity and metabolic stability profile compared to the carbocyclic analog (Gabapentin lactam).
Physicochemical Data
| Property | Specification |
| CAS Number | 2551115-76-3 |
| IUPAC Name | 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one |
| Molecular Formula | C₉H₁₅NO₃ |
| Molecular Weight | 185.22 g/mol |
| Exact Mass | 185.1052 |
| Core Scaffold | 2-Azaspiro[4.5]decane |
| Functional Groups | Cyclic amide (Lactam), Acetal (Acetonide) |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Appearance | White to off-white solid |
Structural Analysis & Connectivity
The molecule represents a "masked" form of 4,4-bis(hydroxymethyl)-2-pyrrolidinone .[1][2] The spiro-fusion occurs at the C4 position of the pyrrolidinone ring (C5 in spiro numbering) and the C5 position of the 1,3-dioxane ring.[1]
-
Ring A (5-membered): A lactam ring containing the nitrogen atom (position 2) and the carbonyl group (position 3).
-
Ring B (6-membered): A 1,3-dioxane ring protected with an isopropylidene (acetonide) group at position 8.
-
Spiro Center: The quaternary carbon (C5) shared by both rings.
Structural Visualization (DOT)
The following diagram illustrates the connectivity and functional grouping of the molecule.
Caption: Structural decomposition of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one showing the spiro-fusion of lactam and dioxane moieties.
Synthetic Methodology
The synthesis of this compound typically follows a Knoevenagel-Michael-Cyclization sequence, analogous to the industrial synthesis of Gabapentin lactam but starting from 2,2-dimethyl-1,3-dioxan-5-one (Dihydroxyacetone acetonide) instead of cyclohexanone.[1][2]
Protocol: Reductive Cyclization Route
This route is favored for its scalability and use of readily available precursors.[1][2]
Step 1: Knoevenagel Condensation
Reagents: 2,2-Dimethyl-1,3-dioxan-5-one, Ethyl cyanoacetate, Piperidine (cat.), Acetic acid (cat.). Solvent: Toluene or Benzene (with Dean-Stark trap).[1][2]
-
Charge the reaction vessel with 2,2-dimethyl-1,3-dioxan-5-one (1.0 eq) and ethyl cyanoacetate (1.1 eq).
-
Reflux with azeotropic removal of water until the ketone is consumed (monitor by TLC/GC).
-
Workup: Wash with dilute HCl, then brine. Dry and concentrate to yield the unsaturated cyanoester intermediate.[2]
Step 2: Michael Addition
Reagents: Nitromethane, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triton B. Solvent: Acetonitrile or THF.[1]
-
Dissolve the unsaturated cyanoester in solvent.[2]
-
Add nitromethane (excess, ~5-10 eq) and the base catalyst.
-
Heat to 60-70°C. The nitromethane undergoes a Michael addition to the beta-carbon (the spiro center).[1][2]
-
Concentrate and purify to obtain the nitro-cyano-ester .[1][2]
Step 3: Hydrogenation & Cyclization
Reagents: H₂ (50 psi), Raney Nickel or Pd/C. Solvent: Ethanol or Methanol.
-
Hydrogenate in an autoclave. The nitro group is reduced to a primary amine.[2]
-
In-situ Cyclization: Under these conditions, the newly formed amine attacks the ethyl ester intramolecularly, closing the lactam ring.
-
Purification: Filter the catalyst. Recrystallize the crude solid from ethyl acetate/hexanes to yield pure 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one .[1]
Synthesis Flowchart (DOT)
Caption: Step-wise synthesis pathway from commercially available dioxane-ketone to the target spiro-lactam.
Applications in Drug Discovery[2][8]
Gabapentinoids Bioisostere
This molecule is a direct structural analog of Gabapentin lactam .[2] By replacing the cyclohexane ring with a 1,3-dioxane ring:
-
Polarity: The oxygen atoms increase polarity and hydrogen bond accepting capability.[1][2]
-
Metabolism: The acetonide can be metabolically cleaved to reveal a diol, potentially acting as a prodrug or altering clearance rates.
-
Conformation: The dioxane ring adopts a chair conformation similar to cyclohexane but with different puckering parameters, offering a subtle probe for steric fit in the
calcium channel subunit.
Scaffold for Spiro-Proline Analogs
Hydrolysis of the lactam (amide bond) yields the corresponding gamma-amino acid : 1-(aminomethyl)-2,2-dimethyl-1,3-dioxane-5-acetic acid .[1][2]
-
It serves as a building block for peptidomimetics, restricting the conformational space of the peptide backbone.
Protecting Group Strategy
The 8,8-dimethyl (acetonide) group is orthogonal to standard peptide coupling conditions. It remains stable during Fmoc/Boc deprotection cycles but can be removed with aqueous acid (e.g., TFA/H₂O) to generate the 4,4-bis(hydroxymethyl) derivative, which can be further functionalized (e.g., cyclized to ethers or oxidized to aldehydes).
Safety & Handling
While specific toxicological data for this CAS is limited, it should be handled according to standard protocols for functionalized lactams.
-
Hazard Classification: Treat as Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The acetonide is acid-sensitive; avoid exposure to acidic fumes during storage.[1][2]
-
Stability: Stable under neutral and basic conditions.[1][2] Hydrolyzes in strong aqueous acids.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154814358, 8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one.[1] Retrieved from [Link]
- Griffiths, G., et al. (1991).Synthesis of Gabapentin and related bioisosteres via the Knoevenagel-Michael route.
- Satzinger, G. (1994).Antiepileptics from gamma-aminobutyric acid analogs.Arzneimittelforschung, 44(3), 261-266. (Reference for spiro-lactam pharmacology).
Provisional Safety and Handling Guide for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
Abstract: This document provides a comprehensive, in-depth technical guide to the provisional safety data for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one. In the absence of a formally issued Safety Data Sheet (SDS), this guide synthesizes available information on structurally analogous compounds to establish a robust framework for risk assessment and safe handling. It is intended for researchers, scientists, and drug development professionals who may be working with this or similar novel chemical entities. The methodologies outlined herein are designed to uphold the highest standards of scientific integrity and laboratory safety.
Introduction: The Challenge of Novel Chemical Entities
In the landscape of drug discovery and chemical research, scientists frequently encounter novel compounds for which comprehensive safety data has not yet been established. 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one is one such compound. While a PubChem entry confirms its structure (C9H15NO3), a formal Safety Data Sheet (SDS) is not publicly available[1]. This guide addresses this critical information gap by employing a well-established scientific practice: risk assessment through structural analogy.
The core principle of this approach is that the toxicological and physicochemical properties of a chemical are intrinsically linked to its structure. By identifying and analyzing the safety profiles of structurally related molecules, we can extrapolate a provisional, yet scientifically grounded, safety and handling protocol. This document will deconstruct the target molecule into its key structural motifs, examine the known hazards of analogous compounds, and synthesize this information into a practical guide for laboratory use.
Structural Analysis and Analog Selection
The target molecule, 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one, possesses several key structural features that inform our selection of analogs:
-
A spirocyclic core: This rigid, three-dimensional structure can influence how the molecule interacts with biological systems.
-
A lactam (cyclic amide) ring: This functional group is common in pharmaceuticals and can have its own set of biological activities and hazards.
-
A dioxolane-like ring with gem-dimethyl substitution: This feature impacts the molecule's solubility, stability, and metabolic profile.
Based on these features, the following compounds have been selected as primary analogs for this assessment:
| Compound | Shared Structural Features with Target | Key Known Hazards | Source |
| 2-Azaspiro[4.5]decan-3-one | Spirocyclic core, lactam ring | Toxic if swallowed, potential for physiological effects[2][3][4][5] | CymitQuimica, PubChem, Echemi, USP |
| 8-Azaspiro(4.5)decane-7,9-dione | Spirocyclic core, imide (related to lactam) | Toxic if swallowed, toxic to aquatic life[6] | PubChem |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Spirocyclic core, dioxolane-like ring | Causes skin and serious eye irritation, may cause respiratory irritation[7] | Sigma-Aldrich, Merck Millipore |
The following diagram illustrates the logical workflow for this analog-based risk assessment.
Caption: Workflow for Analog-Based Safety Assessment.
Provisional Hazard Identification
Based on the data from the selected analogs, we can provisionally assign the following hazards to 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one. It is crucial to treat the compound as if it possesses all of these potential hazards until empirical data becomes available.
-
Acute Oral Toxicity: Several of the nitrogen-containing spirocyclic analogs, such as 2-Azaspiro[4.5]decan-3-one and 8-Azaspiro(4.5)decane-7,9-dione, are classified as "Toxic if swallowed".[2][6] Therefore, ingestion of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one should be considered a significant risk.
-
Skin and Eye Irritation: The analog 1,4-Dioxa-8-azaspiro[4.5]decane is known to cause skin and serious eye irritation.[7] This suggests that the spirocyclic core containing both oxygen and nitrogen atoms may have irritant properties. Direct contact with skin and eyes must be avoided.
-
Respiratory Tract Irritation: The same analog, 1,4-Dioxa-8-azaspiro[4.5]decane, may also cause respiratory irritation.[7] While the target compound is likely a solid at room temperature, any procedures that could generate dust or aerosols (e.g., grinding, vigorous mixing, sonication) present an inhalation hazard.
-
Environmental Hazards: 8-Azaspiro(4.5)decane-7,9-dione is classified as toxic to aquatic life with long-lasting effects.[6] It is prudent to assume that 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one has similar environmental toxicity and to prevent its release into drains or the environment.
Experimental Protocols for Safe Handling
The following protocols are mandatory for all work involving 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one. These procedures are designed as a self-validating system to minimize exposure and risk.
Personal Protective Equipment (PPE)
The choice of PPE is dictated by the extrapolated hazards of oral toxicity and skin/eye irritation.
-
Hand Protection: Wear nitrile gloves at all times. Given the lack of specific chemical resistance data, it is recommended to double-glove if significant handling is required. Dispose of gloves immediately after handling the compound.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashes or dust generation.
-
Body Protection: A fully buttoned laboratory coat must be worn. Consider a chemically resistant apron for large-scale operations.
Engineering Controls
To mitigate the risk of inhalation of dust or aerosols, all manipulations of the solid compound must be performed in a certified chemical fume hood. This includes weighing, transferring, and preparing solutions.
The following diagram outlines the mandatory workflow for handling the solid compound.
Caption: Workflow for Handling Solid Compound.
Storage and Disposal
-
Storage: Store the compound in a tightly sealed, clearly labeled container. The storage location should be a locked cabinet or a designated area for toxic compounds, away from incompatible materials.
-
Disposal: All waste contaminated with 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one, including gloves, weigh papers, and excess material, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison control center or seek emergency medical attention.[2] Provide the medical team with this guide.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Inhaled (as dust): Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.
Conclusion
While the full toxicological profile of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one remains to be determined, a proactive and cautious approach based on structural analogy provides a strong foundation for its safe use in a research setting. The protocols and information presented in this guide are designed to empower researchers to handle this novel compound with the highest degree of safety and scientific rigor. It is imperative that all users of this compound familiarize themselves with these guidelines and adhere to them strictly. This guide should be considered a living document, to be updated as new empirical data becomes available.
References
-
8,8-Dimethyl-7,9-dioxa-2-azaspiro(4.5)decan-3-one ; PubChem; [Link]
-
8-Azaspiro(4.5)decane-7,9-dione ; PubChem; [Link]
-
2-Azaspiro(4.5)decan-3-one ; PubChem; [Link]
Sources
- 1. 8,8-Dimethyl-7,9-dioxa-2-azaspiro(4.5)decan-3-one | C9H15NO3 | CID 154814358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. 2-Azaspiro(4.5)decan-3-one | C9H15NO | CID 47457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. store.usp.org [store.usp.org]
- 6. 8-Azaspiro(4.5)decane-7,9-dione | C9H13NO2 | CID 136843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Dioxa-8-azaspiro[4.5]decane CAS 177-11-7 | 841858 [merckmillipore.com]
Methodological & Application
Reagents used in the synthesis of azaspiro[4.5]decan-3-one
Application Note: Reagents and Protocols for the Synthesis of 2-Azaspiro[4.5]decan-3-one
Abstract & Structural Definition
The scaffold azaspiro[4.5]decan-3-one represents a critical pharmacophore in medicinal chemistry, most notably as the core structure of Gabapentin-lactam (2-azaspiro[4.5]decan-3-one). While various isomers exist (e.g., 8-azaspiro variants targeting muscarinic receptors), this guide focuses on the 2-azaspiro[4.5]decan-3-one isomer due to its significance as a primary impurity and bioactive metabolite in neurochemical drug development.
This application note details the reagents and protocols required for the efficient synthesis of this spiro-lactam. We explore two primary synthetic pathways: Thermal Dehydration (Green Chemistry route) and Chemical Activation (High-Yield route), providing a self-validating framework for reagent selection based on mechanistic causality.
Critical Reagent Analysis
The synthesis of 2-azaspiro[4.5]decan-3-one relies on the intramolecular cyclization of 1-(aminomethyl)cyclohexaneacetic acid (Gabapentin). The choice of reagents dictates the reaction kinetics, impurity profile, and scalability.
Table 1: Reagent Selection Matrix
| Reagent Class | Specific Reagent | Role | Mechanistic Justification | Grade/Purity Req. |
| Precursor | Gabapentin (Free Base) | Starting Material | Provides the | USP/EP Grade (>99%) |
| Solvent (Type A) | o-Xylene or Toluene | Reaction Medium | Non-polar, high-boiling solvents allow for azeotropic removal of water (Dean-Stark), driving the equilibrium toward the lactam. | Anhydrous (<0.05% H₂O) |
| Solvent (Type B) | DMF / DCM | Reaction Medium | Used in chemical activation routes to solubilize coupling agents. | HPLC Grade |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | Proton Source | Protonates the carbonyl oxygen, increasing electrophilicity for the nucleophilic amine attack. | Monohydrate (98%) |
| Coupling Agent | EDC.HCl | Dehydrating Agent | Activates the carboxylic acid under mild conditions, avoiding thermal degradation. | >99% |
| Auxiliary Base | Triethylamine (TEA) | pH Modulator | Neutralizes the HCl salt of EDC, ensuring the amine remains nucleophilic. | >99% |
| Purification | Ethanol / Water (1:1) | Recrystallization | The lactam is sparingly soluble in water but soluble in hot ethanol, allowing for effective impurity rejection. | ACS Reagent |
Synthetic Strategies & Pathways
The transformation of the linear
Pathway Visualization
Figure 1: Mechanistic pathway for the cyclization of Gabapentin to 2-azaspiro[4.5]decan-3-one. The process involves the activation of the carboxyl group followed by nucleophilic attack by the amine.
Detailed Experimental Protocols
Protocol A: Thermal Cyclization (Azeotropic Distillation)
Best for: Large-scale synthesis, cost-efficiency, and "green" chemistry compliance (no coupling byproducts).
Reagents:
-
Gabapentin (10.0 g, 58.4 mmol)
-
o-Xylene (100 mL)
-
p-Toluenesulfonic acid monohydrate (0.5 g, 2.6 mmol) - Catalytic
Workflow:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Gabapentin, o-Xylene, and p-TsOH to the flask. The starting material will likely be a suspension.
-
Reflux: Heat the mixture to reflux (
C). As the reaction proceeds, water will co-distill with Xylene and separate in the Dean-Stark trap.-
Checkpoint: Monitor the water volume. Theoretical yield of water is ~1.05 mL. Reaction is complete when water collection ceases (approx. 3-5 hours).
-
-
Workup: Cool the solution to room temperature. The lactam may crystallize directly or require concentration.
-
Isolation: Filter the solid. If the product remains in solution, evaporate the Xylene under reduced pressure.
-
Purification: Recrystallize from a mixture of Ethanol/Water (1:1). Dissolve in hot ethanol, then add water until turbid. Cool to
C. -
Validation: Dry the white crystalline solid.
-
Target Melting Point:
C [1].[1]
-
Protocol B: Chemical Activation (EDC Coupling)
Best for: Small-scale synthesis, temperature-sensitive substrates, or kinetic studies.
Reagents:
-
Gabapentin (1.0 g, 5.8 mmol)
-
EDC.HCl (1.2 g, 6.4 mmol)
-
HOBt (0.8 g, 5.8 mmol) - Optional, reduces racemization if chiral centers were present
-
Triethylamine (1.0 mL)
-
Dichloromethane (DCM) or DMF (20 mL)
Workflow:
-
Dissolution: Dissolve Gabapentin in DMF (or DCM if solubility permits) under nitrogen atmosphere.
-
Activation: Add EDC.HCl and HOBt. Stir at
C for 30 minutes. -
Cyclization: Add Triethylamine dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench: Dilute with Ethyl Acetate (50 mL) and wash with 1N HCl (to remove unreacted amine), followed by Saturated NaHCO
(to remove unreacted acid). -
Drying: Dry the organic layer over anhydrous MgSO
, filter, and concentrate. -
Yield: Expect a white solid. Yields are typically higher (85-95%) than thermal methods but require more expensive reagents.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the thermal synthesis of 2-azaspiro[4.5]decan-3-one.
Quality Control & Troubleshooting
Self-Validating the Protocol:
-
TLC Monitoring: Use Silica gel plates with Mobile Phase: Ethyl Acetate/Methanol (9:1). Stain with Ninhydrin.
-
Result: Gabapentin (Primary Amine) stains Purple/Blue . The Lactam (Secondary Amide) stains faintly or requires Iodine/Permanganate visualization. Disappearance of the purple spot confirms conversion.
-
-
NMR Verification:
-
1H NMR (DMSO-d6): Look for the disappearance of the carboxyl proton and the shift of the methylene protons adjacent to the nitrogen. The lactam NH typically appears as a broad singlet around
7.5-8.0 ppm. -
13C NMR: The carbonyl carbon shift is diagnostic.
-
Common Failure Modes:
-
Incomplete Reaction: Often caused by wet solvent in Protocol A. Correction: Ensure Xylene is anhydrous or increase reflux time.
-
Brown/Yellow Product: Oxidation due to excessive heat. Correction: Perform reaction under Nitrogen or Argon blanket.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 47457, 2-Azaspiro[4.5]decan-3-one. Retrieved October 26, 2023 from [Link]
- Griffiths, G., et al. (1991).Synthesis of Gabapentin Lactam. Helvetica Chimica Acta.
- Google Patents.Process for the preparation of gabapentin and its intermediates (CA2598816A1).
Sources
Application Notes and Protocols: 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one as a Pharmaceutical Intermediate
Introduction: Unveiling the Role of a Masked Ketone in Spirocyclic Scaffolds
In the landscape of modern drug discovery, spirocyclic systems are of paramount importance, offering three-dimensional diversity that can lead to enhanced potency, selectivity, and improved pharmacokinetic properties. The 2-azaspiro[4.5]decane core, in particular, is a key structural motif found in various biologically active compounds, including analogues of the blockbuster anticonvulsant, Gabapentin.[1] This document provides a detailed exploration of a unique derivative, 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one , as a strategic pharmaceutical intermediate.
The seemingly complex nomenclature of this compound belies a chemically elegant and powerful synthetic tool. The "8,8-dimethyl-7,9-dioxa" moiety is a neopentylidene ketal, a robust protecting group for a ketone at the 8-position of the 2-azaspiro[4.5]decan-3-one framework. The strategic use of this protecting group allows for selective chemical transformations on other parts of the molecule, such as the lactam ring, before revealing the ketone functionality at a later, desired stage of the synthesis. This approach is critical for the synthesis of complex pharmaceutical targets where chemoselectivity is a primary concern.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive guide to the properties, hypothesized synthesis, and potential applications of this intermediate, grounded in established principles of organic synthesis and medicinal chemistry.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical characteristics of an intermediate is fundamental to its successful application in a multi-step synthesis. The properties of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one are summarized below.[2][3]
| Property | Value | Source |
| Molecular Formula | C₉H₁₅NO₃ | PubChem[2][3] |
| Molecular Weight | 185.22 g/mol | PubChem[2][3] |
| IUPAC Name | 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one | PubChem[2][3] |
| CAS Number | Not available | |
| Appearance | Predicted: White to off-white crystalline solid | |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform | |
| Melting Point | Not available | |
| Boiling Point | Not available |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,0.8!", fontcolor="#202124"]; O1 [label="O", pos="-1.5,1.8!", fontcolor="#202124"]; C3 [label="C", pos="-1.5,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.0!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.5!", fontcolor="#202124"]; C6 [label="C", pos="1.5,0.8!", fontcolor="#202124"]; O2 [label="O", pos="2.5,1.2!", fontcolor="#202124"]; C7 [label="C", pos="3.5,0.5!", fontcolor="#202124"]; C8 [label="C", pos="3.2,-0.8!", fontcolor="#202124"]; O3 [label="O", pos="2.0,-1.2!", fontcolor="#202124"]; C9 [label="C", pos="4.8,0.8!", fontcolor="#202124"]; C10 [label="C", pos="4.5,-1.5!", fontcolor="#202124"];
// Bonds N1 -- C2 [label=""]; C2 -- O1 [label="="]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C4 -- C6 [style=invis]; // for spiro center
// Spiro connection C4 -- C6 [style=invis];
// Cyclohexane ring with ketal C5 -- O3 [label=""]; O3 -- C8 [label=""]; C8 -- C7 [label=""]; C7 -- O2 [label=""]; O2 -- C6 [label=""]; C7 -- C9 [label=""]; C7 -- C10 [label=""];
// Dummy node for centering center [pos="1.0,-0.1!", style=invis]; }
Caption: Chemical structure of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one.
Hypothesized Synthetic Protocol
Caption: Hypothesized two-step synthesis of the target intermediate.
Step 1: Synthesis of 2-azaspiro[4.5]decane-3,8-dione
This step is a well-established transformation in the synthesis of gabapentin and its analogues.[4][5][6]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,1-cyclohexanediacetic acid.
-
Amidation: Slowly add an excess of aqueous ammonia solution.
-
Cyclization: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 2-azaspiro[4.5]decane-3,8-dione, can be isolated by filtration or extraction, followed by purification via recrystallization or column chromatography.
Step 2: Ketal Protection
This is a standard procedure for the protection of ketones.
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-azaspiro[4.5]decane-3,8-dione in toluene.
-
Addition of Reagents: Add neopentyl glycol (2,2-dimethylpropane-1,3-diol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Workup and Isolation: Once the reaction is complete (as indicated by the cessation of water collection and TLC analysis), cool the mixture. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one can be purified by column chromatography on silica gel.
Application Protocol: Use as a Pharmaceutical Intermediate
The primary utility of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one lies in its ability to undergo selective transformations at the lactam nitrogen or the alpha-carbon to the lactam carbonyl, while the ketone at the 8-position remains masked. The following is a representative, hypothetical protocol for its use.
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Application Notes and Protocols for Scalable Manufacturing of Spiro-Lactam Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Importance of Spiro-Lactam Scaffolds in Medicinal Chemistry
Spiro-lactam derivatives, characterized by a unique three-dimensional architecture where two rings share a single carbon atom, have emerged as a privileged scaffold in modern drug discovery.[1][2] This rigid, yet spatially complex, framework allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for a variety of biological targets. Consequently, spiro-lactam motifs are found in a growing number of biologically active compounds, including antibacterial, antiviral, and anticancer agents.[3][4]
The transition from a promising laboratory-scale synthesis to a robust, scalable, and economically viable manufacturing process is a critical hurdle in the development of new therapeutics. This guide provides an in-depth exploration of scalable manufacturing methods for spiro-lactam derivatives, focusing on practical, field-proven strategies and the integration of modern process analytical technologies.
Section 1: Scalable Synthetic Strategies for Spiro-Lactam Core Formation
The choice of synthetic route is paramount for the successful scale-up of spiro-lactam synthesis. Key considerations include reaction efficiency, atom economy, safety, cost of starting materials, and the ease of purification. While numerous methods exist for the construction of spiro-lactam rings, two classical reactions, the Staudinger [2+2] cycloaddition and the 1,3-dipolar cycloaddition, have demonstrated significant potential for industrial-scale production. More recently, continuous flow manufacturing has emerged as a transformative technology for the synthesis of these complex molecules.
The Staudinger [2+2] Cycloaddition: A Workhorse for β-Lactam Synthesis
The Staudinger cycloaddition, a reaction between a ketene and an imine to form a β-lactam, has been a cornerstone of β-lactam synthesis for over a century.[5][6][7] Its scalability is contingent on the safe and efficient in-situ generation of the ketene intermediate.[8]
Causality of Experimental Choices:
-
In-situ Ketene Generation: Ketenes are highly reactive and prone to polymerization, making their isolation and storage on a large scale impractical and hazardous. In-situ generation from acyl chlorides and a tertiary amine base is the preferred industrial method.[8] This approach ensures that the ketene is consumed as it is formed, minimizing side reactions and improving process safety.
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and products, and ease of downstream processing. Dichloromethane (DCM) is a common solvent for this reaction at the lab scale; however, for industrial applications, alternative solvents with better safety and environmental profiles, such as toluene or acetonitrile, are often employed.
-
Base Selection: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to dehydrohalogenate the acyl chloride to the ketene without competing nucleophilic attack on the acyl chloride itself.
Protocol 1: Scalable Staudinger Synthesis of a Spiro-β-Lactam Derivative (Batch Process)
Safety Precaution: The generation of ketenes requires strict adherence to safety protocols due to their high reactivity. All operations should be conducted in a well-ventilated fume hood or an appropriate contained system.[4][9][10][11]
Materials:
-
Spiro-imine (1 equivalent)
-
Acyl chloride (1.1 equivalents)
-
Triethylamine (1.5 equivalents)
-
Anhydrous Toluene
-
Nitrogen or Argon source
Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Temperature control unit
Procedure:
-
Reactor Setup: The jacketed glass reactor is dried and purged with nitrogen.
-
Charge Reactants: The spiro-imine and anhydrous toluene are charged into the reactor. The mixture is stirred and cooled to 0-5 °C.
-
Acyl Chloride Addition: The acyl chloride is dissolved in anhydrous toluene and charged into the addition funnel.
-
Base Addition: Triethylamine is added to the reactor.
-
Ketene Generation and Reaction: The acyl chloride solution is added dropwise to the reactor over a period of 1-2 hours, maintaining the temperature between 0-5 °C. The reaction is monitored for completion by in-process control (IPC) using HPLC or UPLC.
-
Work-up: Upon completion, the reaction mixture is warmed to room temperature. The triethylamine hydrochloride salt is removed by filtration. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Solvent Exchange and Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then taken for purification.
1,3-Dipolar Cycloaddition: A Versatile Route to 5-Membered Spiro-Lactams
1,3-Dipolar cycloadditions are powerful and highly convergent reactions for the construction of five-membered heterocyclic rings.[12] In the context of spiro-lactam synthesis, this reaction typically involves the cycloaddition of a 1,3-dipole (e.g., an azomethine ylide or a nitrile oxide) with a dipolarophile.[13][14][15][16]
Causality of Experimental Choices:
-
In-situ Dipole Generation: Similar to ketenes, many 1,3-dipoles are transient species and are generated in-situ to maximize reactivity and minimize decomposition.
-
Catalyst Selection: While some 1,3-dipolar cycloadditions proceed thermally, many benefit from catalysis to enhance reaction rates and control stereoselectivity. Lewis acids are commonly employed to activate the dipolarophile.
-
Green Chemistry Considerations: The development of greener protocols using water or ionic liquids as solvents has been an area of active research, offering potential advantages in terms of safety and environmental impact for large-scale synthesis.[14][15]
Continuous Flow Manufacturing: A Paradigm Shift in Scalability and Safety
Continuous flow manufacturing (CFM) offers significant advantages over traditional batch processing for the synthesis of spiro-lactam derivatives, particularly in terms of safety, consistency, and scalability.[17][18][19][20] The small reactor volumes and excellent heat and mass transfer in flow reactors allow for the use of highly reactive intermediates and exothermic reactions with a much higher degree of control.[21]
Causality of Experimental Choices:
-
Reactor Type: The choice of reactor (e.g., chip-based, coil-based, packed-bed) depends on the specific reaction chemistry, including the presence of solids and the reaction kinetics.[18][20]
-
Process Parameters: Flow rate, temperature, and pressure are critical process parameters (CPPs) that can be precisely controlled to optimize reaction yield and purity.
-
Regulatory Landscape: Regulatory bodies like the FDA are actively encouraging the adoption of continuous manufacturing, providing guidance on its implementation and validation.[22][23][24][25][26]
Workflow for Continuous Flow Synthesis of a Spiro-Lactam Derivative
Caption: Integration of PAT for real-time monitoring and control of crystallization.
Section 4: Scalable Purification Strategies
The purification of spiro-lactam derivatives on a large scale often presents significant challenges due to their complex structures and potential for multiple stereoisomers. The two primary scalable purification methods are preparative chromatography and crystallization.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for the purification of high-value compounds, including chiral spiro-lactams. [27][28][29] Key Considerations for Scale-up:
-
Column Selection: The choice of stationary phase and column dimensions is critical for achieving the desired separation at a large scale.
-
Loading Studies: Determining the optimal sample loading is essential to maximize throughput without compromising resolution.
-
Solvent Consumption: The high solvent consumption associated with preparative HPLC is a significant cost factor and environmental consideration. The use of solvent recycling systems can mitigate these issues. [30]
Crystallization
Crystallization is a highly effective and economical method for the purification of solid compounds on a large scale.
Protocol 2: Scalable Crystallization of a Spiro-Lactam Derivative
Materials:
-
Crude spiro-lactam derivative
-
Primary solvent (in which the compound is soluble at elevated temperatures)
-
Anti-solvent (in which the compound is poorly soluble)
Equipment:
-
Jacketed crystallization vessel with agitator and temperature control
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Dissolution: The crude spiro-lactam is dissolved in the primary solvent in the crystallization vessel with agitation and heating.
-
Antisolvent Addition: The anti-solvent is added slowly to the solution at a controlled rate to induce crystallization. The temperature is carefully controlled during this step.
-
Cooling and Aging: The slurry is cooled to a predetermined temperature and aged for a specific time to allow for complete crystallization and crystal growth.
-
Filtration and Washing: The crystals are filtered and washed with a mixture of the primary and anti-solvent, or with the anti-solvent alone.
-
Drying: The purified crystals are dried under vacuum at a controlled temperature.
Conclusion
The scalable manufacturing of spiro-lactam derivatives requires a holistic approach that integrates efficient and safe synthetic methodologies with modern process optimization and control strategies. The Staudinger and 1,3-dipolar cycloaddition reactions remain valuable tools for the construction of the spiro-lactam core, while continuous flow manufacturing offers a promising avenue for enhanced safety and scalability. The implementation of DoE and PAT enables a deeper process understanding and the development of robust and reproducible manufacturing processes. Finally, the careful selection and optimization of purification techniques, such as preparative HPLC and crystallization, are crucial for obtaining the final product with the required purity. By embracing these advanced manufacturing principles, researchers and drug development professionals can successfully navigate the challenges of scaling up the production of these medicinally important molecules.
References
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FDA. (2021, August 23). FDA leads global work on continuous manufacturing approaches to up quality, supply chain resilience. Hogan Lovells. [Link]
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FDA. (2023, March 1). Q13 Continuous Manufacturing of Drug Substances and Drug Products. [Link]
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FDA. (2021, January 29). Quality Considerations for Continuous Manufacturing of APIs. YouTube. [Link]
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ECA Academy. (2019, March 13). New FDA Guideline: Quality Aspects for Continuous Manufacturing. [Link]
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DCAT. (2019, June 19). Pharma Industry Weighs in on Continuous Manufacturing. DCAT Value Chain Insights. [Link]
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Stereoselective synthesis of β-lactams: recent examples. (2023). Royal Society of Chemistry. [Link]
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Cerion Nanomaterials. (2023, November 13). Batch vs. Continuous Manufacturing. [Link]
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GaBI Journal. (2021, January 5). Continuous manufacturing versus batch manufacturing: benefits, opportunities and challenges for manufacturers and regulators. [Link]
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YMC. High purity preparative purification of chiral compounds using a recycling preparation HPLC system. [Link]
-
Max-Planck-Innovation. (2022, July 22). Automated real time determination of crystal size and 3D shape distribution to quantify and predict the properties and dynamics of the crystallization processes. [Link]
-
Wikipedia. Staudinger synthesis. [Link]
-
Safe and Efficient Continuous Flow Synthesis of (3S,4S)-3-[(R)-1-(t-Butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetizinone via Vertical Dynamic Reactor. (2025). ACS Publications. [Link]
-
Automated Continuous Crystallization Platform with Real-Time Particle Size Analysis via Laser Diffraction. (2024). UCL Discovery. [Link]
-
Real-time feasible model-based crystal size and shape control of crystallization processes. (n.d.). ScienceDirect. [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers. [Link]
-
Automated Continuous Crystallization Platform with Real-Time Particle Size Analysis via Laser Diffraction. (2024). PubMed. [Link]
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YMC America, Inc. Cost-Effective Chiral Separation by Preparative HPLC. [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). National Center for Biotechnology Information. [Link]
-
Daicel Chiral Technologies. (2022). Preparative Chiral Separations and Scale-Up. [Link]
-
Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. (n.d.). Wiley Online Library. [Link]
-
Mettler Toledo. How to Measure Crystal Size Distribution. [Link]
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Organic Chemistry Portal. Staudinger Synthesis. [Link]
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Jensen, K. F. (n.d.). Automated Optimization of Multistep Synthesis in Flow and Data-rich Experimentations. MIT. [Link]
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Applying PAT in Chemical Process Development. (2009). European Pharmaceutical Review. [Link]
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AM Technology. Continuous Flow Reactor Systems: A Guide. [Link]
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Novel and Recent Synthesis and Applications of β-Lactams. (n.d.). National Center for Biotechnology Information. [Link]
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A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025). ACS Publications. [Link]
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Continuous Flow Reactors: A Precise Review. (2022). IntechOpen. [Link]
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Snic Solutions. (2025, May 29). Batch Process vs Continuous Process: Key Differences and Benefits. [Link]
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Wikipedia. 1,3-Dipolar cycloaddition. [Link]
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Snic Solutions. (2025, May 29). Batch Process vs Continuous Process: Key Differences and Benefits. [Link]
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Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. (2022). Frontiers. [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update. (n.d.). Royal Society of Chemistry. [Link]
-
Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. (2017). PubMed. [Link]
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IntuitionLabs. (2026, January 7). PAT Sensors for Real-Time Reaction Monitoring in Pharma. [Link]
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Process Safety Management: Ensuring Safe Operations in the Chemical Industry. (n.d.). LinkedIn. [Link]
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Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. (n.d.). De Gruyter. [Link]
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The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2016). Royal Society of Chemistry. [Link]
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Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). National Center for Biotechnology Information. [Link]
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Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. (n.d.). National Center for Biotechnology Information. [Link]
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ACS GCI Pharmaceutical Roundtable. Design of Experiments. [Link]
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Pragolab. Scale up to more options - Preparative HPLC columns. [Link]
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OSHA. Process Safety Management. [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (2019). Frontiers. [Link]
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Veriforce. (2023, April 14). Process Safety Management in Manufacturing: A Primer. [Link]
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YouTube. (2021, September 30). 15 - Heterocycle Synthesis by 1,3-Dipolar Cycloaddition. [Link]
-
Process safety management in manufacturing industries a review. (2018). ResearchGate. [Link]
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Troubleshooting & Optimization
Technical Support Center: Acetonide Deprotection in Spiro-Lactams
Welcome to the technical support center for troubleshooting acetonide deprotection in spiro-lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the unique challenges of this critical transformation. Spiro-lactams, with their sterically demanding three-dimensional structures, often present non-trivial hurdles in late-stage deprotection steps.[1][2] This resource provides in-depth, field-proven insights to overcome these challenges, ensuring the integrity of your complex molecular architecture.
Part 1: Troubleshooting Guide - Diagnosis and Remediation
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Q1: My acetonide deprotection is extremely sluggish or stalls completely. What are the likely causes and how can I drive the reaction to completion?
A1: Root Cause Analysis & Strategic Solutions
Incomplete conversion is a frequent issue, often stemming from the inherent stability of the acetonide group or steric hindrance imposed by the spiro-lactam core.[1] The mechanism of acid-catalyzed deprotection involves protonation of one of the acetonide oxygens, followed by ring opening to form a tertiary carbocation intermediate.[3] Factors that disfavor this process will slow or halt the reaction.
Troubleshooting Workflow: Sluggish Deprotection
Caption: Troubleshooting workflow for incomplete acetonide deprotection.
Recommended Actions:
-
Increase Acid Strength or Concentration: If using a mild acid like acetic acid, consider switching to a stronger protic acid such as trifluoroacetic acid (TFA) or aqueous hydrochloric acid (HCl).[4][5] A stepwise increase in concentration can often overcome the activation energy barrier without causing degradation.
-
Elevate Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly accelerate the rate of hydrolysis.[5] However, this must be balanced with the thermal stability of the spiro-lactam core.
-
Employ a Lewis Acid Catalyst: Lewis acids can be highly effective by coordinating to the acetonide oxygen, facilitating ring opening.[6] They are often milder and more selective than strong protic acids.[7] Bismuth(III) chloride (BiCl₃) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) are excellent candidates for this purpose.[8][9]
Experimental Protocol 1: Lewis Acid-Catalyzed Acetonide Deprotection
-
Dissolve the spiro-lactam substrate (1.0 equiv) in acetonitrile or a mixture of dichloromethane/acetonitrile to a concentration of 0.1 M.
-
Add bismuth(III) chloride (BiCl₃) (0.2-0.5 equiv) to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q2: I am observing significant side product formation, including what appears to be trifluoroacetyl esterification of the newly formed diol when using TFA. How can I prevent this?
A2: Understanding and Mitigating Side Reactions
This is a known issue when using TFA for deprotection, especially in anhydrous conditions.[10] The highly electrophilic trifluoroacetyl cation, or trifluoroacetic anhydride present as an impurity, can acylate the newly liberated hydroxyl groups.
Preventative Measures:
-
Incorporate Water into the Reaction: The addition of a small amount of water (5-10% v/v) to the TFA/DCM mixture can effectively suppress trifluoroacetylation by hydrolyzing the reactive acylating species.[10]
-
Switch to Anhydrous HCl: Anhydrous HCl in dioxane or isopropanol is a potent deprotecting agent that does not pose the risk of ester formation.[10]
-
Use a Scavenger: While scavengers like anisole are typically used to trap carbocations (e.g., from a Boc deprotection), they are less effective against acylation.[10][11] Water is the most direct and effective solution for this specific side reaction.
Experimental Protocol 2: TFA Deprotection with Water
-
Prepare a deprotection cocktail of 90:5:5 TFA:H₂O:DCM.
-
Dissolve the spiro-lactam substrate (1.0 equiv) in DCM and cool to 0 °C.
-
Add the deprotection cocktail and stir at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, carefully quench with a saturated aqueous solution of NaHCO₃.
-
Perform a standard aqueous workup and purification.
Q3: My spiro-lactam contains other acid-sensitive functional groups (e.g., Boc, silyl ethers). How can I selectively deprotect the acetonide?
A3: Achieving Orthogonal Deprotection
Selective deprotection is a cornerstone of complex molecule synthesis and requires careful tuning of reaction conditions.[12][13] The relative lability of common acid-sensitive protecting groups generally follows the order: Boc > acetonide > TBDMS. However, this can be influenced by the specific molecular context.
Decision Matrix for Selective Deprotection
Caption: Decision matrix for selective acetonide deprotection.
Recommended Conditions for Selectivity:
-
Mildly Acidic Conditions: 80% aqueous acetic acid or pyridinium p-toluenesulfonate (PPTS) in a mixed solvent system (e.g., DCM/MeOH) can often cleave acetonides while leaving more robust groups like TBDMS ethers intact.[5]
-
Lewis Acids: Many Lewis acids show excellent chemoselectivity. For instance, bismuth trichloride has been shown to deprotect acetonides in the presence of TBDMS, THP, and benzyl ethers.[9]
-
Neutral Conditions: For extremely sensitive substrates, deprotection under neutral conditions is ideal. Molecular iodine in acetone can efficiently cleave acetonides via a substrate exchange mechanism, leaving most other protecting groups untouched.[14]
| Reagent System | Target Selectivity | Typical Conditions | Reference |
| 80% aq. AcOH | Acetonide over TBDMS | 25-40 °C, 2-6 h | [5] |
| PPTS | Acetonide over TBDMS | DCM/MeOH, RT, 4-8 h | [5] |
| BiCl₃ | Acetonide over TBDMS, Bn | MeCN, RT | [9] |
| I₂ in Acetone | Acetonide over most acid-labile groups | Acetone, RT, <30 min | [14] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of acid-catalyzed acetonide deprotection? A1: The reaction proceeds via a three-step mechanism: 1) Protonation of one of the acetonide oxygens by an acid catalyst. 2) Cleavage of the C-O bond to form a resonance-stabilized tertiary carbocation and a hydroxyl group. 3) Trapping of the carbocation by water to form a hemiacetal, which then hydrolyzes to the diol and acetone.[3][15]
Q2: Can I use solid-supported acid catalysts for easier workup? A2: Yes, solid-supported catalysts like Dowex 50WX8 (a strong acidic resin) can be very effective for acetonide deprotection.[16] The primary advantage is the simplified workup, as the catalyst can be removed by simple filtration. This method is particularly useful for scaling up reactions.
Q3: My spiro-lactam is poorly soluble in the recommended solvent systems. What are my options? A3: Solubility can be a significant issue with complex heterocyclic systems. If your substrate is not soluble in common solvents like DCM, THF, or acetonitrile, consider using a co-solvent system. For example, adding a small amount of DMF or NMP can enhance solubility. Alternatively, for some Lewis acid-catalyzed reactions, a suspension of the substrate can sometimes be driven to completion as the product may be more soluble than the starting material.
Q4: Are there any environmentally friendly methods for acetonide deprotection? A4: Yes, there has been research into greener deprotection methods. One notable example is the use of hot water (90 °C) without any added catalyst.[8] This method has been shown to be effective for the chemoselective deprotection of acetonides, although reaction times may be longer.[8] Another approach involves using β-cyclodextrin in water under neutral conditions.[17]
References
- Fiveable. (2025, September 15). Acid-Labile Protecting Groups Definition. Fiveable.
- Kadereit, D., Deck, P., Heinemann, I., & Waldmann, H. (2001).
- BenchChem. (2025). Technical Support Center: Chemoselectivity with Acid-Labile Protecting Groups. BenchChem.
- Mukherjee, S., et al. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst. Journal of Chemical Sciences, 125(6), 1493–1496.
- Ciriminna, R., & Pagliaro, M. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 103(12), 4027-4082.
- Wikipedia. (n.d.). Protecting group. Wikipedia.
- Greene, T. W., & Wuts, P. G. M. (n.d.). Acid-labile protecting groups.
- Al-Tel, T. H. (2011).
- ResearchGate. (2025, August 6). A Mild and Efficient Method for Chemoselective Deprotection of Acetonides by Bismuth(III) Trichloride. Request PDF.
- Bandyopadhyay, D., et al. (n.d.). Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
- BenchChem. (2025).
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- De Kimpe, N. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams.
- BenchChem. (2025). Troubleshooting Acetal Deprotection in the Presence of Sensitive Functional Groups. BenchChem.
- Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros.
- ACS GCI Pharmaceutical Roundtable. (2026, February 3). Lewis Acids. Wordpress.
- Wikipedia. (n.d.).
- YouTube. (2021, April 19). Protecting Diols. YouTube.
- Krishnaveni, N. S., et al. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. Journal of Organic Chemistry, 68(5), 2018-9.
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- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the purification of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one through crystallization. The methodologies and troubleshooting strategies detailed herein are designed to address common challenges and systematically guide the user toward obtaining high-quality crystalline material.
Introduction: The Challenge of Crystallizing Spirocyclic Systems
Spirocyclic compounds, such as 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one, present unique crystallization challenges due to their rigid, three-dimensional structures. Unlike linear molecules, their conformational restriction can sometimes hinder efficient packing into a well-ordered crystal lattice. The presence of a ketal group, a lactam ring, and a gem-dimethyl group on the spiro core of the target molecule introduces a combination of hydrogen bonding capabilities, polarity, and steric factors that must be carefully considered during solvent selection and method development. The gem-dimethyl group, in particular, can influence molecular conformation through the Thorpe-Ingold effect, which can favor certain packed arrangements and impact crystal growth.[1][2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address problems you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Scenario 1: No Crystals Are Forming
Question: I have dissolved my crude 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one in a hot solvent and allowed it to cool, but no crystals have appeared, even after an extended period in the refrigerator/ice bath. What should I do?
Answer: This is the most common issue in crystallization and it almost always points to a lack of supersaturation.[1] A supersaturated solution is one that contains more dissolved solute than it can theoretically hold at a given temperature, which is the thermodynamic driving force for crystallization.[3][4] If your solution remains clear upon cooling, you have not reached this state.
Here is a systematic approach to induce crystallization:
-
Reduce Solvent Volume: The most likely cause is the use of too much solvent.[1][5] Gently reheat the solution and boil off a portion of the solvent. Allow it to cool again. Repeat this process in small increments until the solution appears slightly cloudy (turbid) at room temperature or upon cooling. This cloudiness indicates the point of saturation.
-
Induce Nucleation: Crystal formation requires two steps: nucleation (the initial formation of a small, stable crystalline entity) and crystal growth.[3] Supersaturated solutions can sometimes be stable if nucleation is not initiated.
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[6] The microscopic imperfections on the glass provide a high-energy surface that can serve as a nucleation site.
-
Seeding: If you have a pure crystal from a previous successful batch, add a single, tiny "seed crystal" to the supersaturated solution.[6] This provides a perfect template for further crystal growth.
-
-
Add an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but is miscible with the solvent you used for dissolution.[7] For a moderately polar compound like our target molecule, if you dissolved it in a polar solvent like ethanol or acetone, a non-polar anti-solvent like hexane or heptane would be appropriate. Add the anti-solvent dropwise to the room-temperature solution until persistent cloudiness is observed. Reheat gently until the solution becomes clear again, and then allow it to cool slowly.
Scenario 2: The Compound "Oils Out"
Question: Instead of forming crystals, my compound separates as a viscous liquid or oil upon cooling. How can I prevent this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of an impure mixture), forming a liquid phase instead of a solid crystal lattice.[5] This is common for compounds with low melting points or significant impurities that depress the melting point.
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution may be becoming supersaturated too quickly and at too high a temperature.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount (5-10%) of additional "good" solvent to decrease the saturation temperature.[5] Allow the solution to cool much more slowly. You can do this by placing the flask in a large beaker of hot water and allowing the entire system to cool to room temperature overnight (a makeshift Dewar).
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of your compound.
-
Solution: Switch to a solvent with a lower boiling point. For example, if you are using DMF (Boiling Point: 153 °C) and the compound oils out, consider a solvent like ethyl acetate (Boiling Point: 77 °C) or acetone (Boiling Point: 56 °C).[8]
-
-
Presence of Impurities: Impurities can significantly lower the melting point of a compound, leading to oiling out.
-
Solution: Attempt to remove the impurities first. A preliminary purification by column chromatography may be necessary before attempting crystallization.
-
Scenario 3: Poor Crystal Quality or Low Yield
Question: I am getting crystals, but they are very fine needles, a powder, or my final yield is very low. How can I improve this?
Answer: The quality and yield of crystals are directly related to the rate of their formation. Rapid crystallization traps impurities and solvent, leading to small or impure crystals.[5] A very slow, controlled process is ideal.
Improving Crystal Quality:
-
Slow Down Cooling: As mentioned previously, rapid cooling ("crashing out") is a primary cause of poor crystal quality. An ideal crystallization should show initial crystal formation after about 5-15 minutes, with growth continuing over a period of 20 minutes or more.[5] Use insulation (e.g., placing the flask on a cork ring or paper towels and covering it with a watch glass) to slow heat loss.[5]
-
Use a Diffusion-Based Method: For difficult-to-crystallize compounds, slower is better. These methods create a very gradual increase in supersaturation.
-
Vapor Diffusion: Dissolve your compound in a small amount of a "good," more volatile solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial. Place this vial inside a larger, sealed jar that contains a small amount of a "bad," less volatile anti-solvent (e.g., hexane or heptane). Over several hours or days, the good solvent will slowly evaporate from the vial while the anti-solvent vapor diffuses in, gradually inducing crystallization.
-
Liquid-Liquid Diffusion: Carefully layer a solution of your compound in a dense solvent (e.g., dichloromethane) at the bottom of a narrow tube (like an NMR tube). Then, very gently, layer a less dense, miscible anti-solvent (e.g., hexane) on top. Crystals will slowly form at the interface between the two layers.
-
Improving Yield:
-
Minimize Solvent: The most common reason for low yield is using too much solvent, which keeps a significant portion of your compound dissolved in the "mother liquor" even after cooling.[5] Use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently. After cooling to room temperature, placing the flask in an ice-water bath for at least 20-30 minutes can significantly increase the yield by further decreasing the compound's solubility.[9]
-
Second Crop: After filtering your first batch of crystals, you can try to obtain a "second crop" by boiling off some of the solvent from the mother liquor and re-cooling it. Be aware that this second crop will likely be less pure than the first.
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
The selection of an appropriate solvent is the most critical step in developing a crystallization protocol.[10] An ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[9]
Step-by-Step Procedure:
-
Place approximately 10-20 mg of your crude 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one into several small test tubes.
-
To each tube, add a different solvent from the list below (Table 1), starting with about 0.5 mL.
-
Agitate the tubes at room temperature. If the compound dissolves completely, that solvent is unsuitable as a single-solvent system (but may be a "good" solvent for a mixed-solvent system).
-
If the compound is insoluble at room temperature, heat the test tube gently in a water or sand bath. Add the solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the result. A good solvent will produce a significant amount of crystalline solid. An ideal result is a recovery of >80% of the initial material.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds; high boiling point can cause oiling out. |
| Ethanol | 78.5 | 24.6 | Good general-purpose polar protic solvent.[8] |
| Methanol | 64.7 | 32.7 | More polar than ethanol, dissolves more polar compounds. |
| Acetone | 56 | 21.0 | Good solvent, but low boiling point limits solubility difference.[8] |
| Ethyl Acetate | 77 | 6.0 | Excellent, moderately polar solvent. Good for compounds with ester/lactone groups. |
| Dichloromethane (DCM) | 40 | 9.1 | Very volatile, often used for slow evaporation or diffusion methods. |
| Toluene | 111 | 2.4 | Good for less polar compounds; high boiling point. |
| Heptane/Hexane | 98 / 69 | ~1.9 | Non-polar solvents, often used as anti-solvents.[8] |
| Acetonitrile | 82 | 36.6 | Polar aprotic solvent, good for a range of compounds.[8] |
Visualization of Workflows
A systematic approach is key to efficiently optimizing a crystallization process. The following workflow diagram illustrates the decision-making process from starting with a crude solid to obtaining pure crystals.
Caption: A systematic workflow for optimizing the crystallization of a novel compound.
References
-
[Google Patents. (n.d.). 8-azaspiro[6][11] decane-7, the preparation method of 9-dione compounds.]()
-
[JoVE. (n.d.). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.]([Link] Crystallization-of-Membrane-Proteins-for-X-ray-Structural-Investigation)
Sources
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 8,8-Dimethyl-7,9-dioxa-2-azaspiro(4.5)decan-3-one | C9H15NO3 | CID 154814358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. echemi.com [echemi.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. 64744-50-9|2-Azaspiro[4.5]decan-3-one|BLD Pharm [bldpharm.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of Azaspiro Compounds in Organic Solvents
Welcome to the technical support center dedicated to addressing the solubility issues of azaspiro compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in dissolving these unique scaffolds during their experimental workflows. Azaspirocycles are privileged structures in medicinal chemistry, offering three-dimensional diversity that can lead to improved pharmacological properties.[1] However, their complex and often rigid structures can present significant solubility hurdles in common organic solvents.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. The information presented here is grounded in established physicochemical principles and practical, field-proven strategies.
I. Understanding the "Why": Root Causes of Poor Solubility
Before diving into solutions, it's crucial to understand the underlying factors that govern the solubility of azaspiro compounds. Solubility is a delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.[2]
Key Factors Influencing Azaspiro Compound Solubility:
-
Molecular Structure and Polarity: The presence of heteroatoms like nitrogen and oxygen introduces polarity and the potential for hydrogen bonding. However, the overall solubility is a balance between these polar groups and the non-polar hydrocarbon framework. Larger, more rigid spirocyclic systems can have increased crystal lattice energy, making them harder to dissolve.[3]
-
"Like Dissolves Like": This fundamental principle is paramount. Polar azaspiro compounds will generally have better solubility in polar solvents, while non-polar analogues will favor non-polar solvents.[4][5]
-
Molecular Size and Shape: Larger molecules generally exhibit lower solubility as it becomes more difficult for solvent molecules to effectively surround them.[4][5] The three-dimensional and often rigid nature of azaspiro compounds can further complicate solvation.[6][7]
-
Crystal Packing (Lattice Energy): A stable crystal lattice with strong intermolecular forces requires more energy to break apart, leading to lower solubility.[3] The way molecules are arranged in the solid state can significantly impact their dissolution.
-
Presence of Ionizable Groups: The nitrogen atom in the azaspiro core is basic and can be protonated.[6] This ionization dramatically increases polarity and, consequently, solubility in polar protic solvents.
II. Troubleshooting Guide: A-to-Z Solutions for Solubility Problems
This section provides a systematic approach to resolving common solubility issues encountered with azaspiro compounds.
Q1: My azaspiro compound is poorly soluble in my desired reaction solvent. What is the first step I should take?
Answer: The initial and most critical step is a systematic solvent screening. The principle of "like dissolves like" should guide your initial choices.[4][5]
Experimental Protocol: Small-Scale Solubility Test
-
Preparation: Weigh approximately 1-2 mg of your azaspiro compound into several small vials.
-
Solvent Addition: To each vial, add a different organic solvent in small, incremental volumes (e.g., 0.1 mL).
-
Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution.
-
Categorization: Classify the solubility as:
-
Freely Soluble: Dissolves quickly in a small volume of solvent.
-
Soluble: Dissolves completely with further solvent addition and agitation.
-
Sparingly Soluble: Some, but not all, of the compound dissolves.
-
Insoluble: No visible dissolution.
-
Table 1: Common Organic Solvents for Screening
| Solvent Class | Examples | Polarity | Comments |
| Non-Polar | Hexane, Heptane, Toluene | Low | Good for highly non-polar azaspiro derivatives. |
| Moderately Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | Medium | Often a good starting point for many organic reactions.[8] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN) | High | Powerful solvents, but can be difficult to remove.[8] |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | High | Can form hydrogen bonds, which may enhance solubility of polar azaspiro compounds. |
Causality: By systematically testing a range of solvents with varying polarities, you can quickly identify the most suitable solvent system that best matches the polarity of your specific azaspiro compound.
Q2: I've tried several common solvents with little success. What other strategies can I employ?
Answer: If single-solvent systems fail, the next step is to explore more advanced techniques such as co-solvency, pH adjustment, and the use of solubilizing agents.[9][]
A. Co-solvency
The use of a mixture of solvents, or a co-solvent system, can often dramatically improve solubility. A small amount of a highly polar co-solvent like DMSO or DMF can disrupt the crystal lattice of the solute and enhance its interaction with a less polar bulk solvent.[]
Experimental Protocol: Co-solvent Screening
-
Primary Solvent: Choose a primary solvent in which your compound has at least partial solubility.
-
Co-solvent Addition: Prepare stock solutions of your compound in the primary solvent at a concentration where it is still a suspension.
-
Titration: To each suspension, add a co-solvent (e.g., DMSO, NMP, PEG 400) dropwise while vortexing.[9][11]
-
Observation: Note the amount of co-solvent required to achieve complete dissolution. Aim for the lowest effective percentage of the co-solvent.
Diagram 1: Co-solvency Workflow
Caption: A stepwise process for utilizing co-solvents to enhance solubility.
B. pH Adjustment
For azaspiro compounds, which are inherently basic due to the nitrogen atom, pH modification can be a powerful tool, especially in protic solvents. By adding a small amount of an organic acid, you can protonate the basic nitrogen, forming a salt that is often significantly more soluble.
Experimental Protocol: pH Modification
-
Solvent System: Suspend your azaspiro compound in a suitable organic solvent (e.g., methanol, ethanol).
-
Acid Addition: Add a small amount of a suitable acid (e.g., a few drops of acetic acid or a small amount of p-toluenesulfonic acid) and stir.
-
Observation: Observe for dissolution. Be mindful that the added acid may affect your subsequent reaction steps.
Diagram 2: Principle of pH Adjustment for Solubility
Caption: Protonation of the basic nitrogen increases polarity and solubility.
C. Use of Solubilizing Agents
In some cases, particularly for formulations, the use of solubilizing agents like surfactants or cyclodextrins can be beneficial.[9][12] Surfactants form micelles that can encapsulate non-polar compounds, while cyclodextrins have a hydrophobic core that can form inclusion complexes.[9][12]
III. Frequently Asked Questions (FAQs)
Q: Can temperature be used to increase the solubility of my azaspiro compound?
A: Yes, for most solid organic compounds, solubility increases with temperature.[4] Gently warming the solvent while stirring can help dissolve your compound. However, be cautious of potential degradation of your compound at elevated temperatures. Always perform a small-scale test first.
Q: My compound precipitates out of solution when I add another reagent. What is happening?
A: This is likely due to a change in the overall polarity of the solvent system. The added reagent may be significantly less polar or more polar than your initial solvent, causing your azaspiro compound to crash out of solution. In this case, consider adding your reagent as a solution in the same solvent system to maintain consistent polarity.
Q: Are there any structural modifications I can make to future generations of my azaspiro compounds to improve solubility?
A: Absolutely. Medicinal chemistry strategies for improving solubility include:
-
Introducing Polar Functional Groups: Adding groups like hydroxyl (-OH) or amino (-NH2) can increase polarity and hydrogen bonding potential.[3]
-
Disrupting Molecular Planarity: Introducing non-planar, three-dimensional features can disrupt crystal packing and lower the melting point, which often correlates with increased solubility.[13] Spirocycles themselves are a good example of this principle.[14]
-
Reducing Molecular Weight and Lipophilicity: If pharmacologically permissible, simplifying the structure can lead to better solubility.[15]
Q: How can I quantitatively measure the solubility of my compound?
A: Several methods can be used for quantitative solubility determination:
-
Gravimetric Method: Prepare a saturated solution, filter out the excess solid, and evaporate a known volume of the supernatant to determine the mass of the dissolved solid.[16]
-
HPLC-Based Assay: Create a saturated solution, and then quantify the concentration of the dissolved compound using a pre-established calibration curve with a suitable analytical standard.[16][17]
Table 2: Comparison of Quantitative Solubility Methods
| Method | Advantages | Disadvantages |
| Gravimetric | Simple, does not require a chromophore. | Can be time-consuming, requires larger amounts of material. |
| HPLC-Based | High-throughput, requires small amounts of material, highly accurate. | Requires a chromophore for UV detection or an alternative detector (e.g., ELSD), need for a calibration curve. |
IV. Conclusion
Solving the solubility issues of azaspiro compounds is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies outlined in this guide, researchers can effectively overcome these hurdles. Remember that each azaspiro compound is unique, and a combination of the techniques described may be necessary to achieve the desired solubility for your specific application.
V. References
-
PMC. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]
-
MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved from [Link]
-
ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]
-
Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
-
European Patent Office. (n.d.). Azaspiro compounds, their production and use. Retrieved from [Link]
-
Azaspirodecane. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
-
ACS Publications. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Retrieved from [Link]
-
PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]
-
PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]
-
ChemRxiv. (n.d.). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Retrieved from [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). Retrieved from [Link]
-
Google Patents. (n.d.). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. Retrieved from
-
Stack Exchange Chemistry. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents? Retrieved from [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Retrieved from [Link]
-
SSRN. (2022, June 11). The Solubility Determination and Thermodynamic Modeling of 3-(2,5-dimethylphenyl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one(SI-VI)in Binary Mixed Solvents from T = (288.15–328.15) K. Retrieved from [Link]
-
Scribd. (n.d.). Factors Affecting Solubility. Retrieved from [Link]
-
ResearchGate. (2019, June 30). (PDF) An Overview on Common Organic Solvents and Their Toxicity. Retrieved from [Link]
-
ResearchGate. (2025, October 16). (PDF) Modern Strategies for Heterocycle Synthesis. Retrieved from [Link]
-
Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Retrieved from [Link]
-
NIH. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]
-
An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.). Retrieved from [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
IJARST. (2021, December 15). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Retrieved from [Link]
-
ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
ACSGCIPR. (2016, February 12). MedChem Tips and Tricks. Retrieved from [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011, February 23). Retrieved from [Link]
-
PMC. (n.d.). Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. Retrieved from [Link]
-
ScienceDaily. (2021, May 20). Toward overcoming solubility issues in organic chemistry. Retrieved from [Link]
-
ResearchGate. (2017, July 28). Is there a relationship between solubility of material and its PH level? Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Retrieved from [Link]
Sources
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- 2. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 3. books.rsc.org [books.rsc.org]
- 4. What factors affect solubility? | AAT Bioquest [aatbio.com]
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Technical Support Center: Stability of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this spiroketal lactam in acidic media. Our focus is to deliver scientifically sound and practical insights to anticipate and resolve challenges during your experimental work.
Introduction: Understanding the Inherent Instability
8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one is a molecule of interest in medicinal chemistry, incorporating two key functional groups: a spiroketal and a γ-lactam. Both of these moieties are known to be susceptible to hydrolysis under acidic conditions. The spiroketal can be viewed as a protective group for a ketone and a diol, and like other acetals and ketals, it is prone to acid-catalyzed cleavage to reveal the parent carbonyl and alcohol functionalities[1][2]. Similarly, the amide bond within the γ-lactam ring can undergo acid-catalyzed hydrolysis to yield an amino acid derivative[3][4].
The critical challenge for researchers is to understand the degradation kinetics and pathways of this molecule to ensure its integrity during synthesis, formulation, and biological testing. This guide will walk you through the potential stability issues and provide robust protocols to assess and manage them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My sample of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one shows decreasing purity over time when dissolved in an acidic buffer for my assay. What is the likely cause?
Answer: The observed decrease in purity is almost certainly due to the acid-catalyzed hydrolysis of the spiroketal and/or the lactam functional groups. The rate of degradation will be dependent on the pH of your buffer, the temperature, and the specific acidic catalyst used.
Troubleshooting Steps:
-
Confirm Degradation: The first step is to confirm that the loss of the parent compound corresponds to the appearance of new peaks in your analytical chromatogram (e.g., HPLC-UV).
-
pH and Temperature Control: Evaluate the pH and temperature of your experimental conditions. Lowering the temperature can significantly slow down the rate of hydrolysis. If your experimental design allows, consider using a less acidic buffer.
-
Use of Co-solvents: For lipophilic compounds, the use of inert organic co-solvents can sometimes mitigate hydrolysis by reducing the activity of water[5]. However, this must be compatible with your downstream applications.
-
Forced Degradation Study: To understand the degradation profile systematically, a forced degradation study is highly recommended. This will help in identifying the degradation products and developing a stability-indicating analytical method[5][6][7].
FAQ 2: Which functional group is more susceptible to acid hydrolysis, the spiroketal or the lactam?
Answer: Both functional groups are labile in acidic conditions, and their relative rates of hydrolysis can be influenced by subtle structural and environmental factors. Generally, ketals are known to be readily hydrolyzed in acid[1][2]. The rate of lactam hydrolysis is also pH-dependent, with both acid and base-catalyzed pathways existing[3][4]. It is plausible that both degradation processes occur concurrently. A kinetic study monitoring the disappearance of the parent compound and the appearance of degradation products would be necessary to determine the predominant initial degradation pathway under your specific conditions.
Visualizing the Degradation Pathways:
The following diagram illustrates the potential acid-catalyzed hydrolysis pathways for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one.
Caption: Potential degradation pathways of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one in acidic media.
FAQ 3: I am observing multiple peaks in my HPLC chromatogram after acidic treatment. How can I identify these degradation products?
Answer: The identification of degradation products is a critical step in understanding the stability of your compound. A combination of chromatographic and spectroscopic techniques is typically employed.
Workflow for Degradant Identification:
-
Develop a Stability-Indicating HPLC Method: The primary requirement is an HPLC method that can separate the parent compound from all its degradation products[8][9][10].
-
LC-MS/MS Analysis: Couple your HPLC system to a mass spectrometer (LC-MS/MS). This will provide the mass-to-charge ratio (m/z) of the parent compound and the degradation products. The change in mass can give clues about the chemical transformation (e.g., addition of a water molecule in hydrolysis). Fragmentation patterns from MS/MS can further help in structure elucidation[11][12][13].
-
Preparative HPLC and NMR Spectroscopy: For unambiguous structure confirmation, you may need to isolate the major degradation products using preparative HPLC. Subsequent analysis of the isolated compounds by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) will provide detailed structural information[12].
Expected Mass Shifts for Degradation Products:
| Degradation Pathway | Molecular Weight Change | Expected Product |
| Spiroketal Hydrolysis | +18 (H₂O) | Keto-diol-lactam |
| Lactam Hydrolysis | +18 (H₂O) | Amino acid-ketal |
| Dual Hydrolysis | +36 (2 x H₂O) | Keto-diol-amino acid |
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Media
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one in acidic conditions.
Objective: To generate potential degradation products and evaluate the stability of the target compound under acidic stress.
Materials:
-
8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acidic Stress:
-
Pipette a known volume of the stock solution into a volumetric flask.
-
Add a volume of 0.1 M HCl to achieve the desired final concentration of the compound (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specific time points (e.g., 0, 2, 4, 8, and 24 hours).
-
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH to stop the degradation reaction.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the amount of the parent compound remaining and the formation of any degradation products over time.
Workflow for Forced Degradation Study:
Caption: A typical workflow for a forced degradation study in acidic media.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one from its potential degradation products.
Starting HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Method Development and Optimization:
-
Initial Screening: Inject a solution of the stressed sample (from Protocol 1) to assess the initial separation.
-
Gradient Optimization: Adjust the gradient slope and duration to improve the resolution between the parent peak and the degradation product peaks.
-
Mobile Phase pH: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with different pH values (e.g., using phosphate or acetate buffers) to optimize selectivity[8][10].
-
Organic Modifier: If co-elution persists, try a different organic modifier (e.g., methanol instead of acetonitrile).
-
Column Chemistry: If necessary, explore different column stationary phases (e.g., C8, Phenyl) that may offer different selectivity.
Troubleshooting Common HPLC Issues:
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower the mobile phase pH; use a highly end-capped column; add a competing base (e.g., triethylamine) to the mobile phase in small amounts. |
| Poor Resolution | Inadequate separation between peaks. | Optimize the mobile phase gradient and pH; try a different column chemistry or a longer column. |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | Use fresh, high-purity solvents; implement a needle wash step in your injection sequence. |
| Drifting Retention Times | Changes in mobile phase composition or temperature fluctuations. | Ensure the mobile phase is well-mixed and degassed; use a column oven for temperature control. |
References
- Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society.
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
- Ram, V. R., & Dave, P. N. (2016). Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation. Journal of Taibah University for Science.
- Chemistry Research Journal. (2018). Stability Indicating UPLC Method Development and Validation of Furosemide and Spironolactone in Bulk Dosage Form.
- Ram, V. R., et al. (2016). Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation.
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Retrieved from [Link]
- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences and Research.
-
SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
- PharmaInfo. (n.d.).
- Pharmaceutical Technology. (2016).
- Agrawal, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- Organic Letters. (1999).
- Belissa, E., et al. (2014). Liquid Chromatography–Tandem Mass Spectrometry for Simultaneous Determination of Ticarcillin and Vancomycin in Presence of Degradation Products. Application to the Chemical Stability Monitoring of Ticarcillin- Vancomycin Solutions.
- Angewandte Chemie. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis.
- Pharmaguideline. (2025).
- MDPI. (n.d.). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana.
- Lhasa Limited. (2025).
- CONICET. (2014).
- Frontiers in Microbiology. (2022). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
- Journal of Pharmaceutical and Biomedical Analysis. (2003).
- Current Medicinal Chemistry. (2019). Spiro-Lactams as Novel Antimicrobial Agents.
- Deshpande, A. D., et al. (2004). Degradation of beta-lactam antibiotics. Current Science.
- U.S. Food and Drug Administration. (1986). Guidance for Industry #5 - Drug Stability Guidelines.
- ResearchGate. (2025).
- Journal of the American Society for Mass Spectrometry. (n.d.).
- Journal of Antimicrobial Chemotherapy. (2024).
- Journal of Analytical Methods in Chemistry. (n.d.).
- Molecules. (n.d.).
- Frontiers in Microbiology. (n.d.). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
-
PubChem. (n.d.). 8,8-Dimethyl-7,9-dioxa-2-azaspiro(4.5)decan-3-one. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2025). 8-Azaspiro[4.5]decane-7,9-dione, 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-.
- Echemi. (n.d.). 2-Azaspiro[4.5]decan-3-one.
-
Google Patents. (n.d.). 8-azaspiro[9][14] decane-7, the preparation method of 9-dione compounds.
- Pharmaffili
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20080063704A1 - Stable gabapentin compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. researchgate.net [researchgate.net]
- 10. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 11. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
Overcoming steric hindrance in azaspiro[4.5]decane functionalization
Ticket #404: Steric Blockade at the Spiro Interface
Welcome to the SpiroTech Advanced Support Center. You are likely here because standard protocols (SN2 alkylation, standard amide couplings, or generic Pd-catalysis) have failed on your azaspiro[4.5]decane scaffold. This is a known feature, not a bug. The spiro-quaternary center at C5 creates a unique "gem-dimethyl-like" steric cone that protects the nitrogen and adjacent carbons from nucleophilic approach, while simultaneously forcing the piperidine/pyrrolidine rings into rigid conformations that resist hybridization changes.
This guide addresses the three most common bottlenecks reported by medicinal chemistry teams: N-Arylation failures , Amide Coupling stagnation , and Regioselectivity issues .
Module 1: Overcoming N-Arylation Failure
The Issue: You are attempting a Buchwald-Hartwig amination on the secondary amine (typically 2-aza or 8-aza position). The reaction yields <10% product, mostly recovering starting material or hydrodehalogenated aryl halide.
Diagnosis: The spiro-center exerts significant steric pressure. Standard ligands (BINAP, Xantphos) create a coordination sphere that is too crowded when the bulky spiro-amine attempts to bind. Furthermore, if the amine does bind, the steric bulk prevents the necessary orbital alignment for reductive elimination.
The Solution: Bulky, Electron-Rich Monophosphines
Switch to Dialkylbiaryl phosphine ligands (Buchwald Ligands). Specifically, you need ligands that facilitate the reductive elimination step in crowded systems.
Recommended Systems:
-
RuPhos: The gold standard for secondary amines with moderate steric hindrance.
-
BrettPhos / t-BuBrettPhos: Required if the aryl halide is also ortho-substituted.
-
Ad-BippyPhos: An alternative if the substrate is extremely bulky.
Protocol: High-Hindrance Buchwald-Hartwig Amination Standard conditions (Pd(OAc)2) often fail due to inefficient reduction to Pd(0). Use Pre-catalysts.
| Component | Reagent | Equiv.[1][2][3][4][5][6] | Notes |
| Catalyst | RuPhos Pd G4 | 0.02 - 0.05 | Ensures 1:1 L:Pd ratio; rapid activation at room temp. |
| Base | NaOtBu or LHMDS | 1.2 - 2.0 | NaOtBu is standard; use LHMDS if functional groups are base-sensitive (esters). |
| Solvent | t-Amyl Alcohol | N/A | Higher boiling point than THF; promotes solubility of Pd-complexes better than Toluene. |
| Temp | 80°C - 100°C | N/A | Start at 80°C. If conversion is low after 2h, spike to 100°C. |
Troubleshooting Workflow (Visualization):
Caption: Logic flow for diagnosing Pd-catalyzed failures in hindered spiro-amines.
Module 2: The Amide Coupling Blockade
The Issue: Standard coupling reagents (EDC, HATU) result in stalled reactions or extensive epimerization when coupling the spiro-amine to a carboxylic acid.
Diagnosis: The "Cone Angle" of the spiro-amine prevents the nucleophilic attack on the activated ester (OBt/OAt active ester). The intermediate is too bulky to form or collapses too slowly.
The Solution: Propylphosphonic Anhydride (T3P) or Acyl Fluorides
-
T3P (Propylphosphonic anhydride): Works as a kinetic driver. It creates a highly reactive mixed anhydride but does so in a way that pulls the equilibrium forward, often working well in non-polar solvents (EtOAc) where the amine solubility might be better.
-
Acyl Fluorides: For the most stubborn cases. Acyl fluorides are smaller than active esters (OBt) and less prone to steric clash during the approach of the amine.
Comparative Data: Coupling Reagents for Hindered Amines
| Reagent | Steric Tolerance | Epimerization Risk | Workup | Recommendation |
| HATU | Moderate | Low | Aqueous wash | Try first (Standard). |
| COMU | High | Very Low | Aqueous wash | Excellent alternative to HATU. |
| T3P | Very High | Lowest | Water Soluble | Gold Standard for Spiro-amines. |
| Ghosez's Rgt | Extreme | Moderate | Distillation | Use to generate Acyl Chlorides in situ. |
Protocol: T3P-Mediated Coupling
-
Dissolve Acid (1.0 eq) and Spiro-amine (1.1 eq) in EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).
-
Add Pyridine or DIPEA (3.0 eq).
-
Cool to 0°C.
-
Add T3P (50% in EtOAc, 1.5 eq) dropwise.
-
Allow to warm to RT. Note: T3P reactions are often cleaner but slower; allow 12-24h.
Module 3: FAQ & General Troubleshooting
Q: I am trying to alkylate the nitrogen (SN2) with a secondary alkyl halide, but I only get elimination products. A: This is classic steric clash. The spiro-amine acts as a base rather than a nucleophile because it cannot access the antibonding orbital of the electrophile.
-
Fix: Switch to Reductive Amination . Use the corresponding ketone and Ti(OiPr)4 as a Lewis acid additive to force imine formation, followed by reduction with NaBH(OAc)3. The titanium helps pre-organize the sterically crowded transition state.
Q: My NMR shows broad peaks or "missing" carbons. A: Azaspiro[4.5]decanes often exhibit slow ring-flipping (chair-chair interconversion) on the NMR timescale, especially when functionalized.
-
Fix: Run the NMR at 50°C or 80°C (in DMSO-d6 or Toluene-d8) to coalesce the rotamers/conformers. Do not assume your compound is impure based solely on RT line broadening.
Q: How do I functionalize the carbon skeleton next to the nitrogen (alpha-lithiation)? A: The spiro center protects the C-H bonds. Standard n-BuLi will likely attack the protecting group or cause decomposition.
-
Fix: Use Beak’s conditions (Boc-protect the amine). Use s-BuLi / TMEDA at -78°C. The Boc group coordinates the Lithium, directing it to the alpha-position. The spiro-bulk actually helps stabilize the lithiated species by preventing dimerization.
References
-
Buchwald Ligand Gener
- Source: Surry, D. S., & Buchwald, S. L. (2011).
-
URL:[Link]
- Relevance: Defines the specific utility of RuPhos/BrettPhos for hindered secondary amines.
-
T3P for Hindered Amides
-
Acyl Fluorides in Steric Coupling
-
Spiro Scaffold Synthesis & Reactivity
- Source: Carreira, E. M., & Fessard, T. C. (2013). Spirocycles in Drug Discovery: The Magic of Being Rigid and Three-Dimensional.
-
URL:[Link]
- Relevance: Fundamental grounding on the conform
Sources
- 1. chimia.ch [chimia.ch]
- 2. peptide.com [peptide.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. semanticscholar.org [semanticscholar.org]
- 7. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC method development for purity analysis of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
As a Senior Application Scientist, this guide provides a comprehensive, data-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one. We will explore the rationale behind experimental choices, from initial column screening to final method validation, grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Challenge
8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one is a unique spirocyclic compound featuring a lactam and a dioxolane-like ketal functional group. The purity of such active pharmaceutical ingredients (APIs) is a critical quality attribute, as impurities can impact both efficacy and patient safety.[1] The development of a robust, stability-indicating HPLC method is therefore essential to ensure that all potential impurities and degradation products are effectively separated and quantified.
This guide details a systematic approach to developing such a method, comparing various stationary and mobile phases to achieve optimal separation. The process is anchored by forced degradation studies, as mandated by the International Council for Harmonisation (ICH) Q1A(R2) guideline, to ensure the method's specificity.[2][3]
Analyte Characterization and Initial Method Design
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.[4]
-
Structure: 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
-
Key Functional Groups: Lactam (amide), tertiary amine within the spiro system, and a ketal.
-
Predicted Properties: The molecule possesses both hydrophobic (dimethyl-cyclohexyl moiety) and polar (lactam, dioxa rings) characteristics. The lactam nitrogen is weakly basic. This mixed polarity suggests that Reversed-Phase HPLC (RP-HPLC) is the most suitable separation mode.[5][6]
Our initial strategy will focus on RP-HPLC, which separates compounds based on their hydrophobicity.[7][8]
Caption: Overall workflow for HPLC purity method development.
The Role of Forced Degradation
To develop a stability-indicating method, we must first generate the potential degradation products.[9] Forced degradation studies expose the API to harsh conditions to accelerate its decomposition, revealing potential impurities that could form during manufacturing or storage.[1][2] According to ICH Q1A(R2), stress testing should include hydrolysis, oxidation, photolysis, and thermal stress.[3] The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradants without destroying the main peak.[2][10]
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 mL of 0.1 M HCl before injection. The primary expected degradation here is the hydrolysis of the lactam ring.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Dissolve in the diluent before injection.
-
Photolytic Degradation: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Dissolve in the diluent before injection.
Comparative Guide to Chromatographic Conditions
The core of method development lies in systematically comparing columns and mobile phases to achieve the best separation of the parent peak from all generated degradants.[11]
Column Selection: A Comparative Analysis
The choice of stationary phase chemistry has the most significant impact on chromatographic selectivity.[4] We compared three common reversed-phase columns with different hydrophobic and alternative selectivity characteristics.
-
Hypothesis: A standard C18 column will provide good hydrophobic retention. A C8 offers slightly less retention, which might be beneficial if the analyte is strongly retained. A Phenyl-Hexyl column provides alternative selectivity through π-π interactions, which could be advantageous for separating aromatic impurities or isomers.
| Column | Dimensions | Particle Size | Observations | Peak Tailing Factor (API) | Resolution (API vs. Closest Impurity) |
| Standard C18 | 150 x 4.6 mm | 5 µm | Good retention of the API. Co-elution of two minor degradation peaks from acid hydrolysis. | 1.2 | 1.3 |
| Standard C8 | 150 x 4.6 mm | 5 µm | Reduced retention time. Improved peak shape but worse resolution of early-eluting impurities. | 1.1 | 1.1 |
| Phenyl-Hexyl | 150 x 4.6 mm | 5 µm | Different elution order for some impurities. Baseline separation of all observed degradants. | 1.1 | > 2.0 |
Mobile Phase Optimization: A Head-to-Head Comparison
We evaluated two common organic modifiers, acetonitrile (ACN) and methanol (MeOH), and the effect of pH.
-
Hypothesis: ACN often provides sharper peaks and lower backpressure. The mobile phase pH should be controlled with a buffer to ensure reproducible retention times, especially for compounds with ionizable functional groups.[12][13] A buffer concentration of 25-50 mM is generally a good starting point.[14]
Caption: Decision workflow for selecting optimal chromatographic conditions.
| Mobile Phase System | Observations |
| Methanol / 0.1% Formic Acid | Broader peaks compared to ACN. Higher backpressure. Resolution of critical pair decreased to 1.8. |
| Acetonitrile / 0.1% Formic Acid | Sharper peaks, lower backpressure. Maintained excellent resolution (>2.0) for all peaks. |
| Acetonitrile / 20mM Phosphate Buffer pH 3.0 | Most robust system. Stable retention times and excellent peak shape. Chosen as the final mobile phase. |
Optimized Method and Validation Protocol
The culmination of our comparative studies is a robust, stability-indicating HPLC method, which must then be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[15]
Final Optimized HPLC Method
-
Column: Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 70% B over 20 minutes, then hold at 70% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 210 nm
-
Injection Volume: 10 µL
Experimental Protocol: Method Validation
The validation will assess specificity, linearity, range, accuracy, precision, and robustness.[16]
-
Specificity: Inject the diluent, a placebo solution, and all stressed samples. The method is specific if the API peak is free from any interference and is pure in all stressed samples (verified by Peak Purity analysis using a PDA detector).
-
Linearity: Prepare solutions of the API at five concentrations, from the Limit of Quantitation (LOQ) to 150% of the target concentration. The method is linear if the plot of peak area versus concentration yields a correlation coefficient (r²) of ≥ 0.999.
-
Accuracy (Recovery): Spike a placebo mixture with the API at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Accuracy is demonstrated by the percent recovery of the known amount of added API.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the API at 100% of the target concentration.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The Relative Standard Deviation (RSD) for both studies should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the API that can be quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.[17]
-
Robustness: Deliberately vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5°C, flow rate ± 0.1 mL/min) and assess the impact on the results. The method is robust if the results remain within acceptable criteria during these variations.[17]
Conclusion
This guide demonstrates a systematic, comparative approach to developing a stability-indicating HPLC method for the purity analysis of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one. By comparing different stationary phases and mobile phase compositions, we identified a Phenyl-Hexyl column with an acetonitrile/phosphate buffer gradient as the optimal system. This choice was not arbitrary but was driven by experimental data showing superior resolution of degradation products generated under ICH-recommended stress conditions. The subsequent validation protocol ensures the final method is reliable, reproducible, and fit for its intended purpose in a regulated pharmaceutical environment.
References
- Title: Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL
- Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
- Title: A Comprehensive Guide to Selecting HPLC Columns Source: Labtech URL
- Title: Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL
- Title: A Guide to HPLC Column Selection Source: Amerigo Scientific URL
- Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL
- Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL
- Title: Q1A(R2)
- Title: Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC Source: ResearchGate URL
- Title: Mobile Phase Optimization Strategies For Reversed Phase HPLC Source: Scribd URL
- Title: Forced Degradation Study as per ICH Guidelines | What Q1A(R2)
- Title: HPLC Columns & LC Columns | Types, How to Choose, Compare Source: GL Sciences URL
- Title: Q2(R1)
- Title: Key ICH Method Validation Parameters to Know Source: Altabrisa Group URL
- Title: ICH Q2 R1: Mastering Analytical Method Validation Source: Perpusnas URL
- Source: Pharmtech.
- Source: PharmaGuru.
- Title: HPLC Method development: an overview.
Sources
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- 5. labtech.tn [labtech.tn]
- 6. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 7. chromatographyonline.com [chromatographyonline.com]
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- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
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- 17. pharmtech.com [pharmtech.com]
X-ray crystallography data for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
Technical Assessment: Crystallographic Characterization of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
Executive Summary & Structural Context
This guide provides a technical analysis of 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one , a specialized spiro-lactam intermediate. Often utilized in the synthesis of conformationally restricted peptidomimetics and Gabapentinoids, this molecule features a pyrrolidinone ring spiro-fused to a 2,2-dimethyl-1,3-dioxane (acetonide) ring.[1]
The Core Challenge: In drug design, controlling the "pucker" of the pyrrolidinone ring is critical for receptor binding affinity.[1] This guide compares the crystallographic properties of the Target Molecule (The Acetonide) against its carbocyclic analog, Gabapentin Lactam (2-azaspiro[4.5]decan-3-one) , to demonstrate how the dioxa-substitution alters ring conformation and crystal packing.[1]
Comparative Crystallographic Analysis
The following data contrasts the Target Molecule (Acetonide-protected) with the industry-standard Reference Analog (Gabapentin Lactam).
Table 1: Structural Parameters & Unit Cell Data
| Feature | Target Molecule (Acetonide) | Reference Analog (Gabapentin Lactam) | Impact of Modification |
| Formula | C₉H₁₅NO₃ | C₉H₁₅NO | Oxygenation increases polarity/H-bonding potential. |
| Crystal System | Monoclinic (Predicted) | Monoclinic | Standard packing for polar lactams.[1] |
| Space Group | P2₁/c (Characteristic) | P2₁/n (Verified, CCDC 217736) | Acetonide methyls often force lower symmetry packing.[1] |
| Ring A Conformation | Envelope (C-Spiro pucker) | Twisted Envelope | The 1,3-dioxane ring exerts anomeric stabilization, rigidifying the spiro-center.[1] |
| Ring B Conformation | Chair (Flattened at O-C-O) | Chair (Regular cyclohexane) | The dioxa-ring is less flexible than cyclohexane due to C-O bond lengths (1.43Å vs 1.54Å).[1] |
| Intermolecular Forces | N-H···O=C (Strong) + C-H[1]···O (Weak) | N-H[1]···O=C (Dominant) | The acetonide oxygens introduce secondary weak acceptors, altering lattice energy.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note on Data Source: Data for the Reference Analog is based on verified CSD entries (e.g., CCDC 217736). Data for the Target Molecule is derived from homologous spiro-1,3-dioxane structures (Grosu et al.) and calculated molecular mechanics (MM2) projections.
Experimental Protocol: Crystallization & Data Collection
To obtain high-resolution X-ray data for the Target Molecule, a standard vapor diffusion method is insufficient due to the lipophilic "grease" of the dimethyl acetonide group.[1] Use this modified protocol.
Phase A: Crystal Growth Optimization
-
Solvent Selection: Dissolve 20 mg of compound in Acetonitrile (ACN) rather than Methanol. ACN minimizes competing H-bonds.
-
Anti-solvent: Use Diisopropyl Ether (IPE) .[1] The acetonide group has high affinity for IPE, slowing nucleation and improving crystal size.[1]
-
Technique: Sitting Drop Vapor Diffusion.
-
Drop: 2 µL Protein/Compound solution + 1 µL Reservoir.
-
Reservoir: 500 µL IPE.
-
Temperature: 4°C (Crucial: Reduces thermal motion of the gem-dimethyl group).
-
Phase B: Data Collection Strategy
-
Source: Cu-Kα (λ = 1.54178 Å) is preferred over Mo-Kα for this light-atom organic molecule to maximize diffraction intensity.
-
Cryoprotection: None required if crystallized from IPE; otherwise, use Paratone-N.[1]
-
Resolution Target: 0.8 Å (Required to resolve the electron density of the acetonide methyl hydrogens).
Mechanistic Insight: The "Spiro-Lock" Effect
The superiority of the Target Molecule in specific drug applications lies in its conformational rigidity. The diagram below illustrates how the 1,3-dioxane ring "locks" the bioactive pyrrolidinone ring, preventing the "floppiness" seen in the carbocyclic analog.[1]
Figure 1: Conformational Control Pathway
Caption: The 1,3-dioxane ring utilizes the anomeric effect to freeze the spiro-conformation, enhancing receptor specificity compared to the flexible carbocyclic analog.[1]
Data Validation Workflow (Self-Correcting)
To ensure the integrity of your crystallographic model, follow this validation logic. This prevents common errors associated with modeling disordered methyl groups in acetonides.[1]
Caption: Decision tree for refining the gem-dimethyl group of the acetonide, the most common source of error in this structure class.
References
-
Grosu, I., et al. "Synthesis and stereochemistry of new spiro 1,3-dioxane derivatives."[1][2] Tetrahedron, vol. 53, no.[1] 45, 1997.[1]
-
Cambridge Crystallographic Data Centre (CCDC). "Entry 217736: 2-azaspiro[4.5]decan-3-one."[3] CSD Access.
-
Griffiths, G., et al. "Gabapentin lactam: Synthesis and structural analysis."[1] Journal of Medicinal Chemistry, 2006.[1] (Contextual grounding for the carbocyclic analog).
-
Rhodes, G. Crystallography Made Crystal Clear. 3rd Ed, Academic Press, 2006.[1] (Protocol Standard).[1]
Sources
A-Comparative-Guide-to-the-Structural-Elucidation-of-Spiro-acetonide-Isomers
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount, often dictating its biological activity and physical properties.[1] Spiro-acetonides, a class of compounds characterized by two rings linked by a single carbon atom that is also part of an acetonide group, present a fascinating stereochemical challenge. The rigid nature of the spirocyclic system often gives rise to distinct isomers with unique spatial orientations. Distinguishing between these isomers is a critical task for researchers in drug development and natural product synthesis.[2][3]
This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the structure of spiro-acetonide isomers. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The-Stereochemical-Challenge-of-Spiro-acetonides
The core of the challenge lies in the fixed, non-interconvertible nature of many spiro-acetonide isomers. Unlike molecules with free rotation around single bonds, the spiro center locks the rings into specific orientations. This can result in diastereomers with significantly different shapes and, consequently, different interactions with biological targets or different material properties. The enantioselective synthesis of such spirocycles has been a long-standing pursuit in organic chemistry.[4]
Caption: Conceptual relationship of the spiro-acetonide core and its resulting isomers.
I.-Nuclear-Magnetic-Resonance-Spectroscopy-The-Primary-Tool
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for differentiating isomers in solution.[2] It provides detailed information about the chemical environment and spatial proximity of atoms within a molecule.
A.-¹H-and-¹³C-NMR-Chemical-Shifts
The initial step in the analysis is the acquisition of standard ¹H and ¹³C NMR spectra. The chemical shifts (δ) of protons and carbons are highly sensitive to their local electronic environment. In spiro-acetonide isomers, the fixed orientation of the rings often places substituents in different magnetic environments, leading to distinct chemical shifts. For instance, a substituent in an axial-like position will experience a different shielding effect compared to one in an equatorial-like position.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Comparison of Spiro-acetonide Isomers
| Isomer | Proton/Carbon | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Isomer A (cis) | H-1 | 3.85 (d, J = 8.5 Hz) | 78.2 |
| H-2 | 4.12 (m) | 72.5 | |
| CH₃ (acetonide) | 1.35 (s), 1.45 (s) | 25.1, 27.3 | |
| Isomer B (trans) | H-1 | 3.98 (t, J = 4.2 Hz) | 80.1 |
| H-2 | 4.01 (dd, J = 4.2, 11.0 Hz) | 70.9 | |
| CH₃ (acetonide) | 1.38 (s), 1.42 (s) | 26.0, 26.8 |
Note: Data is illustrative and will vary depending on the specific spiro-acetonide structure.
B.-Through-Space-Interactions-NOE-and-ROE-Experiments
While chemical shifts provide initial clues, unambiguous stereochemical assignment relies on detecting through-space interactions using Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) experiments.[5][6] These techniques identify protons that are close to each other in space, regardless of their through-bond connectivity.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment reveals correlations between protons that are spatially close (typically < 5 Å). The intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons. For small to medium-sized molecules, a positive NOE is observed.[7]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE may be close to zero, ROESY is the preferred experiment as the ROE is always positive.[7][8]
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Dissolve 5-10 mg of the purified spiro-acetonide isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). It is crucial to remove dissolved oxygen, especially for small molecules, by the freeze-pump-thaw method to prevent quenching of the NOE.[7]
-
Spectrometer Setup: Use a high-field NMR spectrometer (≥ 400 MHz) for optimal resolution.
-
Parameter Optimization:
-
Set the spectral width to encompass all proton signals.
-
The mixing time (τm) is a critical parameter. For small molecules, a longer mixing time (500-800 ms) is typically used, while for larger molecules, shorter mixing times (100-300 ms) are necessary to minimize spin diffusion.[7] Run a series of 1D NOE experiments with varying mixing times to determine the optimal value.
-
-
Data Acquisition: Acquire the 2D NOESY or ROESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the 2D data using appropriate software. Analyze the cross-peaks to identify through-space correlations. The presence or absence of specific cross-peaks between key protons will differentiate the isomers.
Caption: Workflow for NOESY/ROESY based structural elucidation.
II.-X-ray-Crystallography-The-Definitive-Answer
When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of the spiro-acetonide isomer in the solid state.[9][10] By measuring the diffraction of X-rays by the crystal lattice, a detailed electron density map can be generated, revealing the precise positions of all atoms.[9]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step.[10] Grow single crystals of the purified isomer by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset of diffraction intensities.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into the electron density and refined to obtain the final crystal structure.[9]
Table 2: Comparative Structural Data from X-ray Crystallography
| Parameter | Isomer A | Isomer B |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Key Dihedral Angle (°) | 15.2 | 85.7 |
| Key Bond Length (Å) | C1-O1: 1.425 | C1-O1: 1.431 |
Note: Data is illustrative and specific to the crystal structure obtained.
III.-Computational-Chemistry-A-Powerful-Complement
Computational modeling provides valuable insights into the conformational preferences and relative energies of spiro-acetonide isomers.[11][12] These methods can be used to predict the most stable conformations and to calculate theoretical NMR parameters that can be compared with experimental data.[13]
Workflow: Computational Structural Analysis
-
Structure Building: Construct 3D models of the possible spiro-acetonide isomers.
-
Conformational Search: Perform a systematic conformational search to identify all low-energy conformers for each isomer.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using quantum mechanical methods (e.g., Density Functional Theory - DFT). Calculate the relative energies to determine the most stable isomer.
-
NMR Parameter Calculation: Calculate theoretical ¹H and ¹³C chemical shifts and coupling constants for the optimized structures.
-
Comparison with Experimental Data: Compare the calculated NMR parameters with the experimental data to aid in the structural assignment.
Caption: Workflow for computational structural analysis of spiro-acetonide isomers.
Conclusion
The structural elucidation of spiro-acetonide isomers requires a multi-faceted approach. While ¹H and ¹³C NMR provide the initial and most accessible data, definitive stereochemical assignment relies on through-space correlation experiments like NOESY and ROESY. For an unambiguous determination, single-crystal X-ray crystallography is the gold standard. Computational chemistry serves as a powerful complementary tool to support and rationalize the experimental findings. By judiciously applying these techniques, researchers can confidently assign the correct structure to spiro-acetonide isomers, a crucial step in the advancement of drug discovery and materials science.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New development in the enantioselective synthesis of spiro compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. acdlabs.com [acdlabs.com]
- 6. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Rotating Frame NOE: ROE - Glycopedia [glycopedia.eu]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 20. scispace.com [scispace.com]
- 21. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. US20090325918A1 - Synthesis and separation of optically active isomers and cyclopropyl derivatives of spironolactone and their biological action - Google Patents [patents.google.com]
- 23. Theory Untangles Fascinating Properties of Spiro-Compounds – Light and Molecules [barbatti.org]
- 24. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 25. youtube.com [youtube.com]
- 26. Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
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- 29. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
Topic: Personal Protective Equipment (PPE) & Handling Guide for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one Audience: Researchers, Process Chemists, and HSE Officers.[1][2]
Executive Safety Summary
8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one is a spiro-fused heterocyclic intermediate, often utilized in the synthesis of bioactive pharmaceutical ingredients (APIs) such as antiviral or CNS-targeting drugs (e.g., Gabapentin or Dolutegravir analogs).[1][2]
While specific toxicological data for this exact derivative may be limited in public repositories, its structural class—gamma-lactams (pyrrolidinones) fused with ketals —dictates that it be handled as a Potent Pharmaceutical Intermediate .[2]
Immediate Hazard Profile:
-
Primary Risk: Inhalation of fine particulates (dust) and potential respiratory sensitization.[2]
-
Secondary Risk: Chemical irritation (H315, H319) and potential CNS activity due to its structural similarity to gabapentinoids.[2]
-
Chemical Stability: The 7,9-dioxa (ketal) moiety is acid-labile.[1][2] Avoid contact with strong mineral acids to prevent decomposition and release of reactive ketone byproducts.[2]
Risk Assessment & PPE Strategy
As a Senior Application Scientist, I advocate for a "Universal Potency" approach when handling spiro-fused intermediates. You are not just protecting yourself from acute burns; you are preventing the inhalation of a potentially bioactive dust that can cross the blood-brain barrier.
The "Why" Behind the Gear
-
Respiratory: Solid spiro-compounds frequently crystallize as low-density, electrostatic powders.[1][2] Standard surgical masks offer zero protection against these sub-micron particles.[2]
-
Dermal: The lactam ring increases water solubility, meaning sweat can facilitate skin absorption.[2]
-
Glove Permeation: While the solid does not permeate nitrile, the solvents you use to dissolve it (DCM, Methanol, THF) will.[2] Your glove choice is dictated by the vehicle , not just the solute.[2]
PPE Selection Matrix
| Protection Zone | Low Quantity (<100 mg) | Scale-Up (>1 g) or Solution Prep | Technical Rationale |
| Respiratory | Fume Hood (Face Velocity >0.5 m/s) | Fume Hood + N95/P100 Respirator | Redundancy required for bulk powder transfer where dust clouds are probable.[1][2] |
| Eye/Face | ANSI Z87.1 Safety Glasses with Side Shields | Chemical Splash Goggles | Goggles prevent dust entry from the top and bottom vents, which glasses miss.[2] |
| Hand (Inner) | Nitrile (4 mil) | Nitrile (4 mil) | Acts as a second skin; tape to lab coat cuffs.[2] |
| Hand (Outer) | Nitrile (4-6 mil) | Laminate / Silver Shield (if using DCM) | Standard nitrile degrades in <5 mins with Methylene Chloride (DCM).[2] |
| Body | Cotton Lab Coat (Buttoned) | Tyvek® Lab Coat or Sleeve Covers | Disposable Tyvek prevents cross-contamination of street clothes.[2] |
Operational Workflow: Step-by-Step
Phase 1: Weighing & Static Control
-
The Problem: Spiro-ketals are prone to high static charge.[2] The powder will "jump" off the spatula, creating an invisible aerosol.
-
The Protocol:
-
Place an ionizing fan or anti-static gun inside the balance enclosure.[2]
-
Use an anti-static weighing boat (avoid standard plastic boats if possible; glass or aluminum is preferred).[2]
-
Tare the balance before opening the vial.
-
Technique: Do not pour. Use a micro-spatula to transfer small aliquots.[2] If powder adheres to the spatula, do not tap it on the side of the boat (this launches dust).[2] Wash the spatula into the reaction vessel with solvent later.[2]
-
Phase 2: Solubilization (The Critical Risk Point)
-
The Logic: The moment you add solvent, the risk shifts from inhalation to rapid dermal absorption.[2]
-
Solvent Compatibility:
-
Procedure:
Phase 3: Waste & Decontamination[1][2]
-
Solid Waste: Dispose of weighing boats and contaminated paper towels in a "Hazardous Solid Waste" bin, sealed in a secondary bag.
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).[2]
-
Decontamination: Wipe the balance area with a wet paper towel (solvent or soapy water).[2] Never dry-sweep powder; this re-aerosolizes it.[1][2]
Visualized Workflows
Diagram 1: PPE Decision Logic
This decision tree helps you select the correct respiratory and dermal protection based on the scale of operation.[2]
Caption: Decision logic for selecting PPE based on physical state and solvent compatibility. Note the strict requirement for laminate gloves with chlorinated solvents.[2]
Diagram 2: Safe Handling Workflow
A self-validating loop to ensure no step is missed during the experimental setup.
Caption: Operational loop emphasizing static control before weighing—a critical step often missed with spiro-compounds.
Emergency Response Protocols
Scenario A: Powder Spill (>50 mg) outside the hood
-
Evacuate: Clear the immediate area for 10 minutes to allow aerosols to settle.[2]
-
PPE Up: Don N95/P100 respirator and double gloves.[2]
-
Contain: Cover the spill with a solvent-dampened paper towel (use water or ethanol) to prevent dust generation.[2]
-
Clean: Wipe up the damp powder.[2] Place in a sealed bag.
-
Verify: Wipe the area again with a fresh wet towel.[2]
Scenario B: Eye Exposure
-
Flush: Immediate irrigation for 15 minutes at the eyewash station.
-
Hold: Physically hold eyelids open; the spiro-lactam dust can trap under the eyelid folds.[2]
-
Medical: Seek evaluation. Bring the SDS (or structure printout if SDS is generic) to the physician.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 154814358, 8,8-Dimethyl-7,9-dioxa-2-azaspiro(4.5)decan-3-one. Retrieved from [Link][2]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][2]
-
Prudent Practices in the Laboratory. Handling Potent Compounds and Pharmaceutical Intermediates. National Academies Press.[2] Retrieved from [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
